2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
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Overview
Description
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another method involves the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods: Industrial production of this compound typically involves scalable microwave-assisted protocols. These methods are efficient and environmentally benign, allowing for the synthesis of large quantities of the compound without the need for column chromatography or tedious work-up procedures .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . The compound’s ability to modulate these enzymes’ activity is crucial for its therapeutic effects, including anti-inflammatory and anticancer properties .
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring structure but differ in their biological activities and applications.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with comparable structural features but distinct pharmacological profiles.
Uniqueness: 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid stands out due to its broad spectrum of biological activities and its potential for use in various therapeutic areas. Its unique structure allows for versatile chemical modifications, making it a valuable compound in drug discovery and development .
Biological Activity
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a triazole ring fused to a pyridine moiety. Its molecular formula is C7H6N4O2 with a molecular weight of 162.15 g/mol. The compound exhibits various functional groups that contribute to its biological activities.
Antimicrobial Activity
Research has indicated that derivatives of triazolo-pyridine compounds exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. The antimicrobial activity is often attributed to the ability of the triazole ring to interact with microbial enzymes or cell membranes.
Anti-Parasitic Activity
A notable area of research involves the anti-parasitic effects of this compound against Cryptosporidium parvum. In vitro studies have demonstrated that certain analogs show promising efficacy against this pathogen, which is responsible for gastrointestinal infections. For example, related compounds have been reported with effective concentrations (EC50) as low as 0.17 μM against C. parvum .
Compound | Target Pathogen | EC50 (μM) |
---|---|---|
SLU-2633 | Cryptosporidium parvum | 0.17 |
Compound 1 | Cryptosporidium parvum | 2.1 |
Anti-Inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies involving the inhibition of cyclooxygenase (COX) enzymes suggest that triazolo derivatives can modulate inflammatory responses effectively. The IC50 values for certain derivatives have been reported to be comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyridine compounds. Modifications to the triazole and pyridine rings can significantly influence potency and selectivity against specific biological targets.
- Substituent Effects : Different substituents on the triazole ring can enhance or diminish activity. For example, electron-withdrawing groups often increase potency against bacterial targets.
- Ring Modifications : Altering the nitrogen positions within the triazole ring can lead to improved binding affinity for target enzymes.
Case Study 1: Efficacy Against Cryptosporidium
In a study assessing various triazolo derivatives for their efficacy against Cryptosporidium, researchers synthesized multiple analogs and tested them in vitro and in vivo. The most potent compound demonstrated significant reduction in parasite load in infected mice models compared to controls .
Case Study 2: Anti-Inflammatory Evaluation
Another study focused on evaluating the anti-inflammatory potential of substituted triazolo compounds using carrageenan-induced paw edema models in rats. The results indicated that several compounds exhibited substantial anti-inflammatory effects, with specific analogs showing IC50 values lower than those of traditional NSAIDs .
Properties
IUPAC Name |
2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-7-9-5-3-4(6(12)13)1-2-11(5)10-7/h1-3H,(H2,8,10)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWQVQWTRUDSRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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